Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
The compound is a complex organic molecule that contains a hexahydroquinoline ring, a furan ring, and an ester group. The hexahydroquinoline is a type of quinoline, which is a heterocyclic aromatic organic compound. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen. The ester group (-COO-) is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The hexahydroquinoline and furan rings, along with the ester group, would contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the ester group could undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Myorelaxant Activity and Potassium Channel Opening
Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate and related compounds have been evaluated for their myorelaxant activity and ability to open potassium channels. Studies have demonstrated that certain derivatives can produce concentration-dependent relaxation in rabbit gastric fundus smooth muscle, suggesting potential therapeutic applications in gastrointestinal disorders. These effects were compared with pinacidil, a known potassium channel opener, indicating that some hexahydroquinoline derivatives could modulate smooth muscle tone through similar mechanisms Gündüz et al., 2008.
Calcium Channel Antagonistic Activity
Another significant area of research involves the calcium channel antagonistic properties of hexahydroquinoline derivatives. These compounds have been synthesized and screened for their ability to antagonize calcium channels, a mechanism that can be exploited in the development of cardiovascular drugs. The calcium antagonistic activities were determined through experiments on isolated rat ileum and thoracic artery, providing a foundation for further exploration of these compounds in managing conditions associated with calcium channel dysregulation Şimşek et al., 2006.
Anticancer Potential
Research has also been directed towards evaluating the anticancer potential of hexahydroquinoline derivatives. For example, certain newly synthesized derivatives have shown promise against breast cancer cell lines. These studies involve synthesizing and testing various hexahydroquinoline compounds for their ability to inhibit cancer cell growth, highlighting the potential of these compounds in developing novel anticancer therapies Gaber et al., 2021.
Synthesis and Structural Analysis
The synthesis and structural analysis of hexahydroquinoline derivatives are crucial for understanding their chemical properties and potential applications. Research in this area focuses on developing efficient synthetic routes and elucidating the crystal structures of these compounds, which is essential for designing drugs with improved efficacy and reduced side effects. Advanced techniques such as NMR and crystallography are employed to achieve these goals, providing insights into the molecular configurations and interactions that underlie their biological activities Steiger et al., 2020.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 7-(5-methylfuran-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-3-22-17(21)12-8-11-13(18-16(12)20)6-10(7-14(11)19)15-5-4-9(2)23-15/h4-5,8,10H,3,6-7H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJGJEIIGHNHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)C3=CC=C(O3)C)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116633 | |
Record name | 3-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-7-(5-methyl-2-furanyl)-2,5-dioxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428141-40-5 | |
Record name | 3-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-7-(5-methyl-2-furanyl)-2,5-dioxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428141-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-7-(5-methyl-2-furanyl)-2,5-dioxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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